4-chloro-2-ethyl-6-methylaniline hydrochloride
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Overview
Description
4-chloro-2-ethyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is a derivative of aniline, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group on the benzene ring, along with a hydrochloride salt. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-6-methylaniline hydrochloride typically involves the nitration of a suitable precursor, followed by reduction and subsequent halogenation. One common method includes:
Nitration: The precursor compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Halogenation: The resulting amine is then subjected to halogenation using reagents like thionyl chloride or phosphorus trichloride to introduce the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, alkyl halides, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-chloro-2-ethyl-6-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-ethyl-6-methylaniline
- 4-chloro-2-ethyl-6-methylphenol
- 4-chloro-2-ethyl-6-methylbenzoic acid
Uniqueness
4-chloro-2-ethyl-6-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of the hydrochloride salt. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
83200-30-0 |
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Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-3-7-5-8(10)4-6(2)9(7)11;/h4-5H,3,11H2,1-2H3;1H |
InChI Key |
CGWVUQJBQYNEEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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